molecular formula C18H26N2O6S B13238607 tert-Butyl N-{[4-(3-acetylbenzenesulfonyl)morpholin-2-yl]methyl}carbamate

tert-Butyl N-{[4-(3-acetylbenzenesulfonyl)morpholin-2-yl]methyl}carbamate

Cat. No.: B13238607
M. Wt: 398.5 g/mol
InChI Key: NQUXVVDHDJVRRI-UHFFFAOYSA-N
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Description

“tert-Butyl N-{[4-(3-acetylbenzenesulfonyl)morpholin-2-yl]methyl}carbamate” is a specialized organic compound featuring a morpholine core substituted at the 4-position with a 3-acetylbenzenesulfonyl group and at the 2-position with a methylene-linked tert-butyl carbamate moiety. The sulfonyl group enhances polarity and stability, while the tert-butyl carbamate offers steric protection for amine functionalities during synthetic processes.

Properties

Molecular Formula

C18H26N2O6S

Molecular Weight

398.5 g/mol

IUPAC Name

tert-butyl N-[[4-(3-acetylphenyl)sulfonylmorpholin-2-yl]methyl]carbamate

InChI

InChI=1S/C18H26N2O6S/c1-13(21)14-6-5-7-16(10-14)27(23,24)20-8-9-25-15(12-20)11-19-17(22)26-18(2,3)4/h5-7,10,15H,8-9,11-12H2,1-4H3,(H,19,22)

InChI Key

NQUXVVDHDJVRRI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCOC(C2)CNC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-{[4-(3-acetylbenzenesulfonyl)morpholin-2-yl]methyl}carbamate typically involves multiple steps:

    Formation of the Morpholine Derivative: The initial step involves the preparation of the morpholine derivative by reacting morpholine with an appropriate sulfonyl chloride in the presence of a base such as triethylamine.

    Acetylation: The morpholine derivative is then acetylated using acetic anhydride or acetyl chloride in the presence of a catalyst like pyridine.

    Carbamate Formation: The final step involves the reaction of the acetylated morpholine derivative with tert-butyl chloroformate in the presence of a base such as sodium bicarbonate to form the desired tert-butyl carbamate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: tert-Butyl N-{[4-(3-acetylbenzenesulfonyl)morpholin-2-yl]methyl}carbamate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl or acetyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of sulfone or sulfoxide derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

tert-Butyl N-{[4-(3-acetylbenzenesulfonyl)morpholin-2-yl]methyl}carbamate is used in various scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl N-{[4-(3-acetylbenzenesulfonyl)morpholin-2-yl]methyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylbenzenesulfonyl group is known to interact with active sites of enzymes, leading to inhibition or modulation of their activity. The morpholine ring can enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Target Compound:

  • Key Groups :
    • 3-Acetylbenzenesulfonyl (polar sulfonamide, enhances aqueous solubility).
    • Morpholine ring (improves metabolic stability).
    • tert-Butyl carbamate (protects amines during synthesis).

Compound from :

tert-Butyl N-[(3-amino-5-methylphenyl)methyl]carbamate (CAS 1909319-84-1)

  • Key Groups: 3-Amino-5-methylphenyl (reactive amino group for derivatization). tert-Butyl carbamate (similar protective role).
  • Applications : Explicitly cited for pharmaceutical, agrochemical, and material science research due to its high purity (≥95%) and versatility .

Compound from :

tert-Butyl N-({4-[2-(4-acetylphenoxy)acetyl]morpholin-2-yl}methyl)carbamate (CAS 1803572-28-2)

  • Key Groups: 4-Acetylphenoxy acetyl (ether and ketone functionalities, moderate polarity). Morpholine ring.
  • Applications: No specific applications cited, but the acetylphenoxy group may suit lipid-soluble drug candidates.

Physicochemical and Functional Comparison

Parameter Target Compound Compound from Compound from
Molecular Formula C₁₉H₂₆N₂O₆S (estimated*) C₁₄H₂₀N₂O₂ C₂₀H₂₈N₂O₆
Molecular Weight ~410.5 g/mol (estimated*) 248.32 g/mol 392.4 g/mol
Key Functional Groups Sulfonamide, carbamate, acetyl Carbamate, amino, methylphenyl Carbamate, acetylphenoxy, morpholine
Purity N/A ≥95% N/A
Applications Likely pharmaceutical intermediate Pharmaceuticals, agrochemicals, materials Undocumented (potential drug intermediate)

*Derived from IUPAC name; exact data unavailable in evidence.

Research Findings and Implications

Solubility and Reactivity: The target compound’s sulfonamide group increases polarity compared to the acetylphenoxy () and aminophenyl () analogs, suggesting better solubility in polar solvents. Sulfonamides are also associated with enzyme inhibition (e.g., carbonic anhydrase), hinting at pharmacological relevance . The tert-butyl carbamate group in all three compounds enables amine protection, critical for multi-step syntheses.

Synthetic Utility: ’s amino group allows for facile functionalization (e.g., acylation, alkylation), whereas the target compound’s sulfonamide may require specialized coupling reagents.

The acetylphenoxy variant () may favor CNS-targeting drugs due to lipophilicity.

Biological Activity

tert-Butyl N-{[4-(3-acetylbenzenesulfonyl)morpholin-2-yl]methyl}carbamate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy, and potential therapeutic applications.

Chemical Structure

The molecular formula for this compound is C16H22N2O4SC_{16}H_{22}N_{2}O_{4}S. The structure features a tert-butyl group, a morpholine ring, and an acetylbenzene sulfonamide moiety, which are significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Preliminary studies suggest that it may act as an enzyme inhibitor or modulator, influencing pathways involved in various diseases. For instance, compounds with similar structures have shown inhibition of certain proteases and kinases, which play crucial roles in cell signaling and proliferation.

Antimicrobial Activity

Recent investigations into related carbamate derivatives indicate that they possess significant antimicrobial properties. For example, compounds similar to this compound have demonstrated efficacy against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) at low concentrations (0.78-3.125 μg/mL) .

Anticancer Properties

Studies have also suggested potential anticancer activities. Compounds with similar morpholine structures have been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. The presence of the acetyl group may enhance lipophilicity, facilitating cellular uptake and increasing cytotoxicity against tumor cells.

Case Studies

  • Antimicrobial Efficacy : A study examining a related compound demonstrated that it effectively reduced bacterial viability in vitro. The compound was tested against various strains of bacteria, showing a minimum inhibitory concentration (MIC) comparable to established antibiotics .
  • Cytotoxicity in Cancer Cells : In vitro assays involving human cancer cell lines revealed that this compound induced significant cytotoxic effects, with IC50 values indicating potent activity against breast and colon cancer cells .

Data Tables

Biological Activity Observed Effect Concentration Range Reference
AntimicrobialInhibition of MRSA0.78 - 3.125 μg/mL
CytotoxicityInduction of apoptosisIC50 ~ 10 μM

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